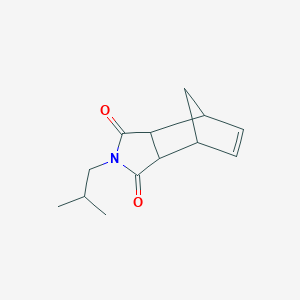

2-Isobutyl-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione

Description

Structure

3D Structure

Properties

IUPAC Name |

4-(2-methylpropyl)-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO2/c1-7(2)6-14-12(15)10-8-3-4-9(5-8)11(10)13(14)16/h3-4,7-11H,5-6H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQUPUUGLTAUWET-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CN1C(=O)C2C3CC(C2C1=O)C=C3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Isobutyl-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione typically involves multi-step organic reactions. Common starting materials might include isobutyl derivatives and isoindole precursors. The reaction conditions often require specific catalysts, solvents, and temperature control to ensure the desired product yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. Optimization of reaction parameters such as temperature, pressure, and reactant concentrations is crucial for efficient production. Purification techniques like crystallization, distillation, or chromatography are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

2-Isobutyl-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic or electrophilic substitution reactions can occur, where functional groups are replaced by other atoms or groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenation using chlorine or bromine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

2-Isobutyl-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione has several applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Potential use in studying biological pathways and interactions.

Medicine: Investigated for its pharmacological properties and potential therapeutic uses.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action for 2-Isobutyl-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and molecular interactions depend on the compound’s structure and functional groups.

Comparison with Similar Compounds

Key Insights :

- Aryl vs. Alkyl Substituents : Aryl groups (e.g., p-tolyl) enhance π-π interactions in enzyme binding (e.g., carbonic anhydrase) , while alkyl chains like isobutyl may improve lipophilicity (LogP ~2.5 inferred from similar structures ), favoring membrane permeability.

- Heterocyclic Additions : Thiazole or tetrazole moieties introduce hydrogen-bonding and electrostatic interactions, critical for antimicrobial and enzyme inhibition .

Physicochemical Properties and Drug-Likeness

Comparative data for select derivatives:

Implications :

- The isobutyl derivative’s lower PSA compared to thiazole-aryl analogs may enhance bioavailability but reduce target binding specificity.

Biological Activity

Structural Characteristics

The compound features an isobutyl substituent at the second position and a dione functional group that contributes to its reactivity. The structural formula can be represented as follows:

Biological Activities

Research indicates that 2-Isobutyl-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione exhibits several notable biological activities:

- Enzyme Inhibition : Similar isoindole derivatives have been studied for their inhibitory effects on enzymes such as xanthine oxidase (XO) and carbonic anhydrases (hCA I and II). For instance, hybrid isoindole-1,3(2H)-dione compounds have shown significant inhibitory effects against these enzymes .

- Anticancer Activity : Isoindole derivatives have been evaluated for their anticancer properties. In vitro studies demonstrated that certain derivatives inhibited the viability of A549 lung adenocarcinoma cells. The IC50 values for these compounds were determined using MTT assays .

- Molecular Docking Studies : In silico molecular docking studies have been performed to understand the interactions between isoindole derivatives and various enzymes. These studies help elucidate the mechanisms behind the observed biological activities .

Comparative Analysis with Related Compounds

The biological activity of this compound can be compared with its structural relatives to highlight its unique characteristics:

| Compound Name | Key Features | Unique Aspects |

|---|---|---|

| 2-Methyl-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole | Methyl group instead of isobutyl | Different pharmacological profile |

| 2-(p-Tolyl)-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole | p-Tolyl substituent | Enhanced lipophilicity affecting bioavailability |

| 2-(Phenyl)-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole | Phenyl group | Potentially different receptor interactions |

Case Studies

Several studies have focused on related compounds that provide insights into the potential activity of this compound:

- Xanthine Oxidase Inhibition : A study investigated novel hybrid isoindole derivatives for their inhibitory properties against XO and carbonic anhydrases. The results indicated that some derivatives had IC50 values lower than standard inhibitors like allopurinol .

- Antiproliferative Effects : Research on benzyl isoindole derivatives showed significant antiproliferative effects against various cancer cell lines. The IC50 values ranged significantly depending on the specific modification of the isoindole structure .

Q & A

Basic: What are the optimized synthetic routes for 2-Isobutyl-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione?

Methodological Answer:

The synthesis typically involves multi-step reactions, including cyclization of isoindole precursors and functionalization with isobutyl groups. A common approach includes:

Core Formation : Cyclization of maleic anhydride derivatives with bicyclic dienes under Diels-Alder conditions to form the methanoisoindole core .

Isobutyl Introduction : Alkylation or nucleophilic substitution using isobutyl halides/amines in polar aprotic solvents (e.g., DMF) with catalysts like K₂CO₃ .

Purification : Column chromatography (silica gel, hexane/EtOAc gradients) and recrystallization for >95% purity .

Advanced: How to address stereochemical challenges in synthesizing enantiopure derivatives of this compound?

Methodological Answer:

Stereochemical control is critical due to the compound’s bicyclic structure with multiple stereocenters:

- Chiral Catalysts : Use asymmetric catalysis (e.g., BINOL-derived catalysts) during cycloaddition to favor specific enantiomers .

- Resolution Techniques : Chiral HPLC or enzymatic resolution (e.g., lipases) to separate diastereomers .

- X-ray Crystallography : Validate absolute configuration post-synthesis .

Basic: What analytical techniques are recommended for structural characterization?

Methodological Answer:

- NMR : ¹H/¹³C NMR to confirm substitution patterns and bicyclic framework (e.g., methano bridge protons at δ 3.1–3.5 ppm) .

- Mass Spectrometry : High-resolution MS (HRMS) for molecular formula validation .

- X-ray Diffraction : Resolve stereochemistry and crystal packing .

Advanced: How can computational modeling predict binding affinities for biological targets?

Methodological Answer:

- Molecular Docking : Use software like AutoDock Vina to simulate interactions with enzymes (e.g., cyclooxygenase for anti-inflammatory studies) .

- MD Simulations : Assess stability of ligand-receptor complexes over 100 ns trajectories (AMBER/CHARMM force fields) .

- QSAR Models : Corporate substituent effects (e.g., isobutyl hydrophobicity) to predict activity trends .

Basic: What in vitro assays are suitable for screening biological activity?

Methodological Answer:

- Antimicrobial : Broth microdilution (MIC assays) against S. aureus and E. coli .

- Anticancer : MTT assays on cancer cell lines (e.g., HeLa), with IC₅₀ calculations .

- Anti-inflammatory : COX-2 inhibition assays using ELISA .

Advanced: How to resolve contradictions in reported biological activity data?

Methodological Answer:

Discrepancies often arise from substituent effects or assay conditions:

- Structure-Activity Analysis : Compare derivatives (e.g., hydroxyl vs. isobutyl analogs) using standardized protocols .

- Dose-Response Curves : Validate activity across multiple concentrations (e.g., 0.1–100 µM) .

- Meta-Analysis : Aggregate data from PubChem/NIST to identify trends .

Basic: What are the key considerations for stability during storage?

Methodological Answer:

- Storage Conditions : -80°C in anhydrous DMSO (6-month stability) or -20°C for short-term .

- Light Sensitivity : Use amber vials to prevent photodegradation of the isoindole core .

- Purity Monitoring : Periodic HPLC analysis to detect decomposition .

Advanced: How to engineer the core structure for enhanced material science applications?

Methodological Answer:

- Polymer Modifications : Introduce crosslinkable groups (e.g., epoxy) via post-synthetic alkylation .

- Thermal Stability : TGA analysis to assess decomposition thresholds (>250°C for unmodified derivatives) .

- Solubility Tuning : Replace isobutyl with polar groups (e.g., hydroxyethyl) for aqueous compatibility .

Basic: What safety protocols are recommended for handling this compound?

Methodological Answer:

- PPE : Gloves, lab coats, and fume hoods to avoid dermal/ocular exposure .

- Waste Disposal : Neutralize with 10% NaOH before incineration .

- Toxicity Screening : Ames test for mutagenicity and acute toxicity in D. magna .

Advanced: How to design derivatives for selective enzyme inhibition?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.